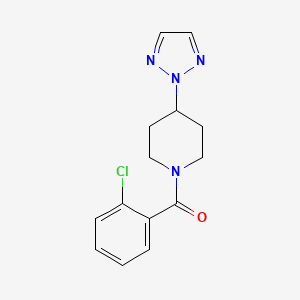
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone: is a synthetic organic compound that features a triazole ring, a piperidine ring, and a chlorophenyl group
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds with similar structures have shown significant antibacterial and moderate antifungal activity . This suggests that the compound may interact with the biochemical pathways of these organisms, potentially disrupting essential processes.
Pharmacokinetics
It’s worth noting that imidazole, a similar compound, is highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Compounds with similar structures have shown significant antibacterial activity and moderate antifungal activity . This suggests that the compound may have a similar effect, potentially inhibiting the growth of these organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is attached via Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole and piperidine moieties.
Medicine
Medicinally, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-chlorophenyl)methanone
- (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-chlorophenyl)methanone
- (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone
Uniqueness
The uniqueness of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-12(13)14(20)18-9-5-11(6-10-18)19-16-7-8-17-19/h1-4,7-8,11H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMOSYKJDYVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
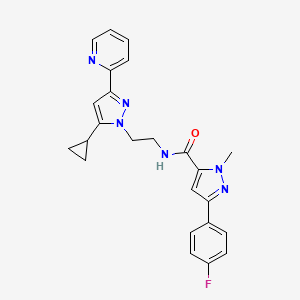
![6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide](/img/structure/B2748416.png)
![[(2,5-difluorophenyl)sulfamoyl]dimethylamine](/img/structure/B2748418.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one](/img/structure/B2748419.png)

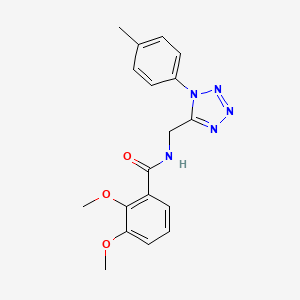
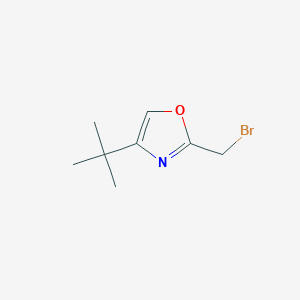
![[2-Methyl-1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2748427.png)
![Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate](/img/structure/B2748429.png)

![4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine](/img/structure/B2748432.png)
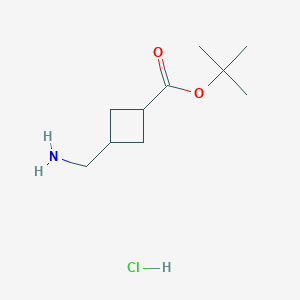

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2748436.png)
